Lup-20(29)-ene-3beta,28-diol

Apoptosis Cancer Biology Cytotoxicity

Procure Betulin (Lup-20(29)-ene-3β,28-diol; CAS 473-98-3), the naturally abundant lupane triterpene comprising up to 30% of birch bark dry weight. It serves as the primary, validated starting material for the semi-synthesis of betulinic acid and other derivatives. Its unique apoptotic mechanism, requiring Bax/Bak translocation for cytochrome c release, makes it an essential tool compound for mitochondrial pathway studies—functionally distinct from betulinic acid and lupeol [Local Evidence]. Available at research-grade purity.

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
CAS No. 473-98-3
Cat. No. B1666924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLup-20(29)-ene-3beta,28-diol
CAS473-98-3
Synonymsetulin
betulinol
lup-20(29)-en-3 alpha, 28,30-triol
lup-20(29)-ene-3alpha,28-diol
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CO
InChIInChI=1S/C30H50O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-25,31-32H,1,8-18H2,2-7H3
InChIKeyFVWJYYTZTCVBKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Betulin (CAS 473-98-3) Compound Profile: A Ubiquitous Lupane Triterpene Scaffold for Bioactive Derivative Synthesis


Betulin (Lup-20(29)-ene-3β,28-diol; CAS 473-98-3) is a naturally abundant pentacyclic triterpene of the lupane type, constituting up to 30% of the dry weight of birch tree bark [1]. Its core structure features a five-ring lupane skeleton with a characteristic isopropenyl group at C-19 and two hydroxyl groups at C-3 and C-28, providing a versatile platform for semi-synthetic derivatization [2]. Despite its abundance and the extensive research into its biological potential, betulin itself is not currently a therapeutic entity; it is primarily valued as a precursor for the synthesis of more potent and soluble derivatives, most notably betulinic acid, or as a starting material for novel chemical entities [3].

Why Betulin (Lup-20(29)-ene-3β,28-diol) Cannot Be Interchanged with In-Class Analogs in Research and Development


While betulin belongs to a class of structurally similar lupane triterpenoids—including betulinic acid, lupeol, and erythrodiol—the presence, position, and oxidation state of its functional groups dictate distinct pharmacological profiles and physicochemical properties, preventing generic substitution. For instance, betulin's two hydroxyl groups confer a solubility profile different from its C-28 carboxylic acid counterpart, betulinic acid, and its mechanism of apoptosis induction diverges at the mitochondrial level, demonstrating that these compounds are not functionally interchangeable [1]. Furthermore, direct comparative studies in specific disease models, such as hyperoxaluria, show betulin to be less effective than lupeol, highlighting that even minor structural variations lead to significant differences in bioactivity and therapeutic potential [2]. Therefore, selecting the precise compound is critical for reproducible research outcomes and targeted development efforts.

Quantitative Differentiation Evidence for Betulin (CAS 473-98-3) Against Key Comparators


Betulin vs. Betulinic Acid: Divergent Apoptosis Kinetics and Potency in Cancer Cell Models

A direct comparative study demonstrates that betulin (BE) and betulinic acid (BetA) induce apoptosis through a similar mechanism but with different kinetics and potency. BE induces cell death more rapidly, but a considerably higher concentration is required to achieve the same level of cell death as BetA [1]. This study also revealed that cholesterol sensitizes cells to BE-induced apoptosis but has no effect on BetA-induced cell death [1].

Apoptosis Cancer Biology Cytotoxicity

Betulin Exhibits Distinct Mitochondrial Apoptosis Mechanism from Betulinic Acid

In a direct mechanistic comparison, betulin did not directly trigger mitochondrial cytochrome c release in isolated mitochondria, unlike its derivative betulinic acid [1]. Instead, betulin-induced cytochrome c release was associated with the rapid translocation of Bax and Bak to the mitochondria, indicating a requirement for upstream cellular signaling events [1].

Mitochondrial Biology Apoptosis Mechanism of Action

Betulin Demonstrates Weaker Cytotoxicity Compared to Betulinic Acid in Gastric Cancer Cells

In a comparative analysis of cytotoxic effects against BGC823 gastric cancer cells, betulin was found to have a significantly weaker effect than betulinic acid. The IC50 for betulin was >100 μM, whereas betulinic acid showed an IC50 of 46.26 ± 3.75 μM [1]. This cross-study comparable data confirms the trend of betulinic acid being a more potent cytotoxic agent in certain cancer models.

Cytotoxicity Gastric Cancer Oncology

Betulin is Less Effective than Lupeol in Controlling Urinary Stone Risk Factors

In a rat model of hyperoxaluria, both betulin and lupeol minimized renal tubular damage and reduced markers of crystal deposition. However, a direct head-to-head comparison found that lupeol was more effective than betulin in controlling the urinary risk factors of stones [1].

Urolithiasis Nephrology Hyperoxaluria

Defined Application Scenarios for Betulin (Lup-20(29)-ene-3β,28-diol) Based on Comparative Evidence


As a Scaffold for Semi-Synthetic Derivative Synthesis

Given its abundant natural availability and well-characterized lupane core structure, the primary and most validated application for betulin is as a starting material for the synthesis of novel derivatives. This includes the facile conversion to betulinic acid and the generation of a wide array of semi-synthetic compounds with potentially improved cytotoxicity, solubility, or other biological properties [1]. This is supported by numerous studies where betulin derivatives, not betulin itself, exhibit the desired potency and selectivity [2].

As a Comparator in Mechanistic Apoptosis Studies

Betulin is a valuable tool compound for investigating the intrinsic apoptotic pathway. Its unique requirement for Bax/Bak translocation to induce cytochrome c release, contrasting with betulinic acid's direct mitochondrial effect, makes it an essential comparator in studies dissecting the molecular events upstream of mitochondrial outer membrane permeabilization (MOMP) [3]. Researchers can use betulin to delineate signaling pathways involving Bax and Bak activation.

In Studies Where Lower Potency is an Advantage

For certain in vitro assays, particularly those studying combination effects or non-cytotoxic mechanisms, betulin's lower cytotoxicity compared to betulinic acid may be a strategic advantage [4]. For instance, in experiments where potent cell killing would obscure a synergistic or signaling effect, betulin can serve as a less toxic modulator of cellular pathways.

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